
2,4-Dichloropyrimidine-5-carbonyl chloride
Overview
Description
2,4-Dichloropyrimidine-5-carbonyl chloride is an organic compound with the molecular formula C5HCl3N2O and a molecular weight of 211.43 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is typically used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that chloropyrimidines, a class of compounds to which 2,4-dichloropyrimidine-5-carbonyl chloride belongs, are often used in the synthesis of various pharmaceuticals .
Mode of Action
Chloropyrimidines are generally known to interact with biological targets through their chlorine atoms, which can form covalent bonds with amino acids in proteins .
Biochemical Pathways
Given its structural similarity to other chloropyrimidines, it may be involved in pathways related to nucleotide synthesis or dna replication .
Result of Action
Chloropyrimidines are generally known to interact with biological targets, potentially leading to changes in cellular function .
Action Environment
Like other chloropyrimidines, it is likely that factors such as temperature, ph, and the presence of other chemicals could impact its stability and activity .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
2,4-Dichloropyrimidine-5-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-pyrimidinecarboxylic acid with a chlorinating agent such as thionyl chloride . The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dichloropyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichloro-5-pyrimidinecarboxylic acid.
Reduction: It can be reduced to form 2,4-dichloropyrimidine-5-carboxamide under specific conditions.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2,4-Dichloropyrimidine-5-carbonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. For instance, it can be utilized to synthesize enzyme inhibitors and other biologically active molecules .
Medicinal Chemistry
In medicinal chemistry, this compound is involved in the development of drugs targeting specific enzymes or receptors. Its derivatives have been explored for their potential as ACK1/TNK2 inhibitors, which are significant in cancer research . The compound's ability to form stable linkages with biological targets makes it a valuable building block for drug design.
Agrochemical Development
The compound's reactivity allows it to be used in the creation of herbicides and pesticides. Its derivatives can inhibit plant growth or target specific pests, thus contributing to agricultural productivity.
Material Science
In material science, this compound is employed in the synthesis of specialty chemicals and polymers. Its functionality enables the development of materials with specific properties tailored for industrial applications .
Case Study 1: Synthesis of ACK1 Inhibitors
A study focused on developing novel ACK1 inhibitors utilized this compound as a key intermediate. The research demonstrated that compounds synthesized from this chlorinated pyrimidine exhibited potent inhibitory effects against ACK1 tyrosine kinase . This highlights the compound's relevance in therapeutic applications.
Case Study 2: Agrochemical Applications
Research has shown that derivatives of this compound can effectively act as herbicides. A series of experiments demonstrated that these compounds could selectively inhibit weed growth without affecting crop yield, showcasing their potential in sustainable agriculture.
Comparison with Similar Compounds
2,4-Dichloropyrimidine-5-carbonyl chloride can be compared with other similar compounds such as:
2,4-Dichloropyrimidine: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.
2,4-Dichloro-5-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, affecting its reactivity and solubility.
2,4-Dichloro-5-pyrimidinecarboxamide:
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Biological Activity
2,4-Dichloropyrimidine-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula CHClNO and a molecular weight of 192.43 g/mol. The compound features a pyrimidine ring substituted at the 2 and 4 positions with chlorine atoms and a carbonyl chloride group at the 5 position. This structure contributes to its reactivity and interaction with biological targets.
Target Interactions
Chloropyrimidines, including this compound, often act as enzyme inhibitors. The chlorine atoms in the compound can form covalent bonds with amino acids in proteins, potentially leading to alterations in enzyme activity and cellular functions .
Biochemical Pathways
The compound may influence various biochemical pathways related to nucleotide synthesis and DNA replication due to its structural similarity to other pyrimidine derivatives. Its interaction with biological targets could lead to significant changes in cellular signaling pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases .
- Anti-cancer Potential : It has shown promise in targeting oncogenic pathways, particularly through interactions with kinases involved in tumor growth and metastasis .
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may have antimicrobial properties, making them candidates for further exploration in treating infections .
Case Studies
- SRC Kinase Inhibition : A study demonstrated that derivatives of this compound could inhibit SRC kinase activity, which is implicated in various cancers. The inhibition was shown to correlate with decreased cell proliferation in cancer cell lines .
- Transcription Factor Modulation : Another research highlighted the compound's ability to modulate transcription factors such as NF-κB and AP-1, which are crucial in inflammatory responses. This modulation may provide insights into developing treatments for autoimmune diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,4-dichloropyrimidine-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTIFMWYYHCREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549399 | |
Record name | 2,4-Dichloropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-52-3 | |
Record name | 2,4-Dichloropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLOROPYRIMIDINE-5-CARBONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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